molecular formula C8H8N2O2 B12894538 5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B12894538
M. Wt: 164.16 g/mol
InChI Key: CUJNGKHMTDPEHN-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts to enhance reaction efficiency and yield. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H8N2O2/c11-4-5-1-6-2-7(12)10-8(6)9-3-5/h1,3,11H,2,4H2,(H,9,10,12)

InChI Key

CUJNGKHMTDPEHN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)CO

Origin of Product

United States

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